Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride
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Overview
Description
“Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 1269188-93-3 . It has a molecular weight of 224.13 . The compound is stored at room temperature and is available in solid form .
Synthesis Analysis
The synthesis of this compound involves several steps . Methyl pyrazole 3,5-dicarboxylate, which is commercially available, is alkylated with 3-bromo-N-Boc propyl amine . The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H13N3.2ClH/c1-7-5-8-6-9-3-2-4-11(8)10-7;;/h5,9H,2-4,6H2,1H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s country of origin is KZ and it is shipped at room temperature .Scientific Research Applications
Drug Design and Medicinal Chemistry
“Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride” is a valuable scaffold for drug design and medicinal chemistry . It can be used to augment potency on target, improve selectivity off target, modify physical properties, or improve metabolic stability .
Synthesis of New Compounds
This compound can be used in the synthesis of new compounds. For example, it can undergo smooth Buchwald and Chan arylations among various standard chemistry applications .
Pharmacophore Development
The compound can be used in the development of new pharmacophores. A pharmacophore is an abstract description of molecular features which are necessary for molecular recognition of a ligand by a biological macromolecule .
Kinase Inhibitors
In conjunction with a program to design kinase inhibitors, tetrahydropyrazolo diazepine 2-carboxylates and its derivatives can be made .
Chemical Reactivity Patterns
The compound can be used to study chemical reactivity patterns. This can provide valuable insights into the behavior of similar compounds .
Heterocycle Research
The compound can be used in heterocycle research. Heterocycles play an incredibly important role in the drug design and discovery process .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-14-9(13)7-4-10-5-8-2-3-11-12(8)6-7;;/h2-3,7,10H,4-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUBTEICZTZPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC2=CC=NN2C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride |
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